1-Oxa-4-azaspiro[5.5]undecan-9-ol hydrochloride is a spirocyclic compound notable for its unique molecular structure, which combines elements of flexibility typical of aliphatic compounds with a constrained framework. This compound is categorized under spirocyclic compounds, which are characterized by their interconnected ring systems that provide interesting chemical and biological properties. The compound's IUPAC name reflects its structural complexity, indicating the presence of oxygen and nitrogen heteroatoms within the spiro framework. Its molecular formula is , and it has a molecular weight of approximately 207.7 g/mol .
The molecular structure of 1-oxa-4-azaspiro[5.5]undecan-9-ol hydrochloride features a spirocyclic arrangement that includes both oxygen and nitrogen atoms. The compound's structure can be represented using SMILES notation as OC1CCOC2(CCNCC2)C1.[H]Cl
, which illustrates its connectivity and functional groups. The InChI representation provides additional details about its chemical identity:
This structure contributes to its reactivity and potential biological activity .
1-Oxa-4-azaspiro[5.5]undecan-9-ol hydrochloride is capable of undergoing various chemical reactions:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, potentially yielding ketones or aldehydes.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions may occur with reagents such as alkyl halides or sulfonates, leading to diverse derivatives depending on the conditions used .
The mechanism of action for 1-Oxa-4-azaspiro[5.5]undecan-9-ol hydrochloride primarily involves its interaction with specific molecular targets within biological systems. Notably, it acts as an inhibitor of the MmpL3 protein, which is vital for the survival of Mycobacterium tuberculosis. By disrupting this protein's function, the compound shows promise in treating tuberculosis infections, particularly against strains that are resistant to multiple drugs .
The physical and chemical properties of 1-Oxa-4-azaspiro[5.5]undecan-9-ol hydrochloride include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 207.7 g/mol |
Purity | 97% |
Storage Conditions | Inert atmosphere at room temperature |
Hazard Classification | Irritant |
These properties indicate a stable compound under standard conditions but highlight precautions necessary during handling due to its irritant nature .
1-Oxa-4-azaspiro[5.5]undecan-9-ol hydrochloride has several significant applications in scientific research:
Chemistry: It serves as a building block in synthesizing various spirocyclic compounds that are valuable for their unique structural features and potential drug-like properties.
Biology: The compound exhibits activity against both antibiotic-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis, making it a candidate for antituberculosis drug development.
Medicine: Research has focused on its role as an inhibitor of MmpL3 protein, indicating potential therapeutic applications in treating tuberculosis.
Industry: Its unique structural characteristics make it useful in developing new materials and chemical processes .
Pharmacophore hybridization integrates structurally diverse bioactive motifs into the spirocyclic core to enhance biological potency. The synthesis typically employs metal-catalyzed cascade cyclizations, leveraging the orthogonal reactivity of heteroatoms. For instance, rhodium(II) acetate-catalyzed intramolecular amidation of sulfonamide intermediates enables efficient spiroannulation. This method constructs the 1-oxa-4-azaspiro[5.5]undecane skeleton in a single step from linear precursors, achieving yields exceeding 70% under mild conditions [4].
A breakthrough strategy involves click chemistry-enabled pharmacophore fusion. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches auxiliary bioactive groups—such as acetyl-protected mannose—to the spiro core at position C-4. This approach significantly boosts anticancer activity; derivatives like 7j exhibit IC₅₀ values of 0.05 µM against MDA-MB-231 cells, a 200-fold improvement over non-hybridized analogs. The triazole linker serves as both a conjugation handle and a secondary pharmacophore, enhancing target engagement [4].
Table 1: Pharmacophore Hybridization Strategies for Spirocyclic Core Optimization
Hybridization Approach | Catalyst/Conditions | Key Pharmacophore | Bioactivity Enhancement | Reference |
---|---|---|---|---|
Rhodium-catalyzed amidation | Rh₂(OAc)₄, PhI(OAc)₂ | Sulfonyl-dienone | Antitumor activity (IC₅₀: 0.05–0.17 µM) | [4] |
CuAAC "click" conjugation | Cu(I), rt | Acetyl-mannose-triazole | 200× potency vs. parent scaffold | [4] |
Sonogashira coupling | Pd/Cu, amine base | Bromo-heteroaryl | Improved solubility and target selectivity | [4] [6] |
Regioselective modification at C-4 and C-9 is critical for tuning bioactivity. C-4 functionalization targets neurological applications, where sulfonamide or heteroaryl groups modulate neurotransmitter systems. Replacing benzene with thiophene at C-4 enhances anticancer activity 2–4 fold, attributed to improved π-stacking with biological targets. Similarly, morpholine sulfonamides at C-4 show superior inhibitory effects on triple-negative breast cancer cells (IC₅₀: 50 nM) [4].
C-9 hydroxyl group modification influences stereochemical outcomes and bioactivity. The (6s,9s)-stereoisomer (CAS# 2411249-40-4) exhibits higher potency than its racemic counterparts due to optimal receptor fit. Chlorine substitution at C-7 (adjacent to C-9) further enhances activity: 7-chloro derivatives outperform 6-chloro analogs against A549 and HeLa cells. This underscores the role of electronic effects and steric positioning in spirocyclic drug design [2] [4].
Table 2: Bioactivity of C-4 and C-9 Modified Derivatives
Modification Site | Functional Group | Biological Target | IC₅₀/Activity | Notes |
---|---|---|---|---|
C-4 | Thiophene-2-sulfonyl | MDA-MB-231 (breast cancer) | 0.25 µM | 4× > benzene analog |
C-4 | Morpholine-4-sulfonyl | HeLa (cervical cancer) | 0.07 µM | Enhanced solubility |
C-9 | (6s,9s)-OH | Neurological receptors | Not quantified | Optimal stereochemistry |
C-7 (C-9 adjacent) | Chlorine | A549 (lung cancer) | 0.17 µM | Improved electrophilicity |
Hydrochloride salt formation is pivotal for optimizing physicochemical properties. The process involves treating the free base spirocyclic amine with hydrogen chloride in anhydrous solvents, yielding crystalline salts with >95% purity. These salts exhibit superior aqueous solubility and bioavailability compared to non-ionic forms, crucial for in vivo efficacy [3].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3